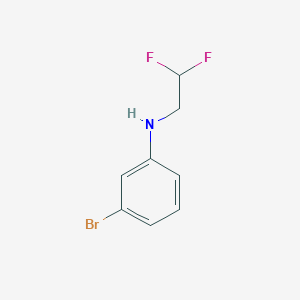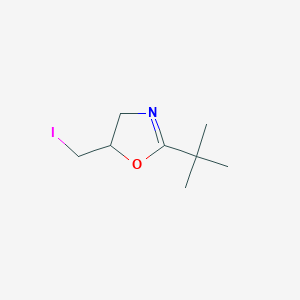
2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl compounds often involves substitution reactions, as seen in the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate . Similarly, tert-butylcalix arene derivatives were synthesized through reactions with bromo propoxy derivatives . These methods suggest that the synthesis of "2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole" could potentially involve substitution reactions with appropriate tert-butyl precursors and iodo reagents.
Molecular Structure Analysis
The molecular structures of tert-butyl compounds are often confirmed using spectroscopic methods such as FTIR, NMR (1H, 13C), and MS . X-ray diffraction is also used to determine the crystal structure, providing detailed information about the molecular conformation and arrangement . These techniques would likely be applicable in analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
Tert-butyl compounds can undergo various chemical reactions. For instance, tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were de-tert-butylation to yield aryl triazole thiones . The reactivity of the tert-butyl group in "this compound" could be similar, potentially allowing for further functionalization or transformation of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds can be explored through computational methods such as density functional theory (DFT), which provides insights into the stability of conformers, molecular electrostatic potential, and frontier molecular orbitals . These properties are crucial for understanding the reactivity and potential applications of the compound. The antibacterial and anthelmintic activities of some tert-butyl compounds have been evaluated, indicating potential biological relevance .
Applications De Recherche Scientifique
Coordination Chemistry of Oxazoline Ligands
4,5-Dihydro-1,3-oxazole ligands, commonly known as oxazolines, have been utilized extensively in transition metal-catalyzed asymmetric organic syntheses. These ligands are valued for their versatile design, straightforward synthesis, and the ability to modulate chiral centers near donor atoms. This is critical in coordination chemistry and asymmetric catalysis (Gómez, Muller, & Rocamora, 1999).
Electronic Structure Analysis
Research on oxazolines, including 2-methyl-4,5-dihydro-1,3-oxazole, has provided insights into their electronic structure through photoelectron spectroscopy and quantum chemical calculations. These studies contribute to a deeper understanding of their chemical behavior and potential applications (Kovač, Klasinc, Raza, & Sunjic, 1999).
Synthesis of Functionalized Oxazoles
Efficient protocols for synthesizing diversely functionalized oxazoles, which demonstrate biological activity, have been developed. This includes the synthesis of 2-alkynyl oxazoles, highlighting the potential for biomedical applications and drug development (Cao et al., 2020).
Organic Synthesis Methodologies
Research into the addition of lithiated 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones has expanded the toolkit for organic synthesis, providing new methods for constructing complex organic molecules (Capriati, Degennaro, Florio, & Luisi, 2002).
Development of Antineoplastic Agents
Research on benzoxazole-2ylphosphonates, which are related to oxazoles, has shown promising results in the development of potential anticancer agents. These studies are vital in the quest for new therapeutic options (Barghash, Ganoub, & Abdou, 2014).
Propriétés
IUPAC Name |
2-tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c1-8(2,3)7-10-5-6(4-9)11-7/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDMCVYOFDMOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NCC(O1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


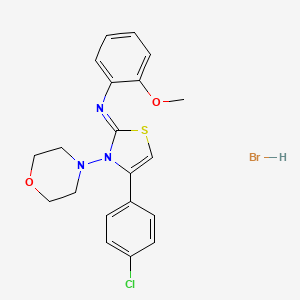
![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)

![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)
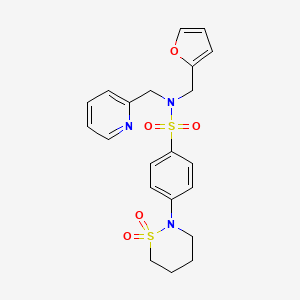

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)
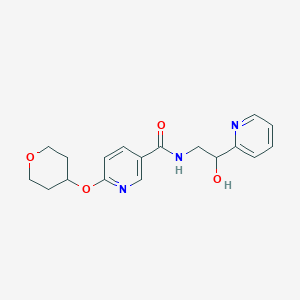

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)
